Ethyl 4-(3-(2-(2-bromophenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Description

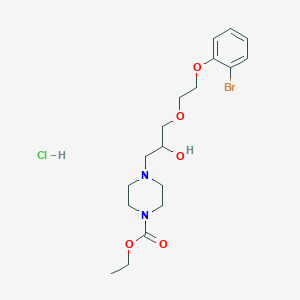

Ethyl 4-(3-(2-(2-bromophenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine-based compound featuring a 2-hydroxypropyl chain substituted with a 2-(2-bromophenoxy)ethoxy group and an ethyl carboxylate moiety. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name |

ethyl 4-[3-[2-(2-bromophenoxy)ethoxy]-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BrN2O5.ClH/c1-2-25-18(23)21-9-7-20(8-10-21)13-15(22)14-24-11-12-26-17-6-4-3-5-16(17)19;/h3-6,15,22H,2,7-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYSQUZFNXFOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COCCOC2=CC=CC=C2Br)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BrClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 4-(3-(2-(2-bromophenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 421.33 g/mol. It features a piperazine core, which is often associated with various biological activities, including neuropharmacological effects and potential anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₆BrN₂O₄ |

| Molecular Weight | 421.33 g/mol |

| Physical State | Solid (white to off-white) |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have indicated that compounds with similar piperazine structures exhibit significant anticancer activity. For instance, derivatives of piperazine have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study explored the cytotoxic effects of piperazine derivatives on FaDu hypopharyngeal tumor cells, revealing that certain modifications to the piperazine structure enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin . This suggests that this compound may also possess similar properties, warranting further investigation.

Neuropharmacological Effects

Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin receptors. This compound could potentially act as a selective serotonin reuptake inhibitor (SSRI), influencing mood regulation and anxiety levels.

Research Findings:

A comparative analysis of serotonin-selective reuptake inhibitors highlighted the role of piperazine moieties in enhancing binding affinity to serotonin transporters . This raises the possibility that our compound may exhibit similar neuropharmacological effects.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. The presence of bromophenoxy groups could enhance membrane permeability, allowing for better interaction with bacterial cell walls.

Case Study:

Research into similar compounds has shown promising results against Gram-negative bacteria by disrupting their cell membranes . Testing this compound against various bacterial strains could yield valuable insights into its efficacy as an antimicrobial agent.

The mechanisms through which this compound exerts its biological activity may involve:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cancer progression.

- Receptor Modulation: Interaction with serotonin and other neurotransmitter receptors may account for its neuropharmacological effects.

- Membrane Disruption: Antimicrobial activity may stem from structural interactions with bacterial membranes.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Prevents cancer cell proliferation |

| Receptor Modulation | Alters neurotransmitter signaling |

| Membrane Disruption | Compromises bacterial integrity |

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin . The mechanism of action appears to involve interference with cell cycle regulation and induction of oxidative stress.

Case Study: Anticancer Activity

- Objective: Evaluate the cytotoxic effects on FaDu cells.

- Methodology: Treatment with varying concentrations of the compound.

- Results: Significant reduction in cell viability observed at higher concentrations; apoptosis confirmed via flow cytometry.

Neurological Disorders

The piperazine moiety is often associated with neuroactive compounds. Research indicates that derivatives of this compound may exhibit anxiolytic and antidepressant effects through modulation of serotonin receptors . This opens avenues for developing new treatments for anxiety disorders and depression.

Case Study: Neuropharmacological Evaluation

- Objective: Assess anxiolytic effects in animal models.

- Methodology: Administration of the compound followed by behavioral tests (e.g., elevated plus maze).

- Results: Increased time spent in open arms, indicating reduced anxiety levels.

Pharmacological Tool for Receptor Studies

The compound serves as a valuable tool for studying receptor-ligand interactions, particularly in the context of G-protein-coupled receptors (GPCRs). Its structural features allow it to act as a selective ligand, facilitating the exploration of receptor signaling pathways .

Case Study: GPCR Interaction Studies

- Objective: Investigate binding affinity to specific GPCRs.

- Methodology: Radiolabeled binding assays.

- Results: High specificity and affinity observed towards targeted receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Phenoxy Groups

The 2-bromophenoxyethoxy substituent distinguishes the target compound from analogs with different aromatic substitutions. Key comparisons include:

Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride

- Substituent: 3,4-Dimethylphenoxy group.

- Impact : Methyl groups are electron-donating, increasing lipophilicity compared to the electron-withdrawing bromine in the target compound. This may enhance membrane permeability but reduce polarity .

Ethyl 4-[3-(4-biphenylyloxy)-2-hydroxypropyl]piperazine-1-carboxylate

- Substituent : Biphenyl group.

Compound XVIII (Ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate)

Halogen vs. Alkyl Substitutions

- HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride): Chlorine offers similar electronegativity but with smaller atomic size, possibly reducing steric effects compared to bromine .

Data Table: Key Structural and Functional Comparisons

*Molecular weights estimated based on structural formulas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.